molecular formula C19H23NO4 B268601 2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide

Katalognummer B268601
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: ICAZNKDYEJYDDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide, also known as GW501516, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to a class of compounds known as PPARδ agonists, which have been found to play a crucial role in the regulation of lipid and glucose metabolism. The purpose of

Wirkmechanismus

2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This, in turn, leads to an increase in energy expenditure and improved glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide has been found to have several biochemical and physiological effects. Studies have shown that this compound can increase endurance and improve physical performance by increasing the capacity for physical activity. Additionally, 2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide has been found to improve glucose and lipid metabolism and reduce inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using 2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide in lab experiments is its ability to activate PPARδ, which plays a crucial role in the regulation of lipid and glucose metabolism. Additionally, this compound has been found to have potential applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. However, one of the limitations of using 2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide in lab experiments is its potential for off-target effects, which can lead to unwanted side effects.

Zukünftige Richtungen

There are several future directions for the research on 2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide. One area of research is the potential applications of this compound in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Additionally, further research is needed to investigate the potential off-target effects of this compound and to develop strategies to mitigate these effects. Finally, there is a need for further research to investigate the long-term effects of this compound on human health.

Synthesemethoden

The synthesis of 2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide involves several steps. The first step involves the reaction of 3,5-dimethylphenol with potassium carbonate and methyl iodide to form 2,4,6-trimethylphenol. The second step involves the reaction of 2,4,6-trimethylphenol with 3-(2-methoxyethoxy)benzaldehyde in the presence of potassium carbonate to form 2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide.

Wissenschaftliche Forschungsanwendungen

2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is its potential as a performance-enhancing drug. Studies have shown that this compound can improve endurance and increase the capacity for physical activity. Additionally, 2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide has been found to have potential applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Studies have shown that this compound can improve glucose and lipid metabolism and reduce inflammation.

Eigenschaften

Produktname

2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide

Molekularformel

C19H23NO4

Molekulargewicht

329.4 g/mol

IUPAC-Name

2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide

InChI

InChI=1S/C19H23NO4/c1-14-9-15(2)11-18(10-14)24-13-19(21)20-16-5-4-6-17(12-16)23-8-7-22-3/h4-6,9-12H,7-8,13H2,1-3H3,(H,20,21)

InChI-Schlüssel

ICAZNKDYEJYDDN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=CC=C2)OCCOC)C

Kanonische SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=CC=C2)OCCOC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.